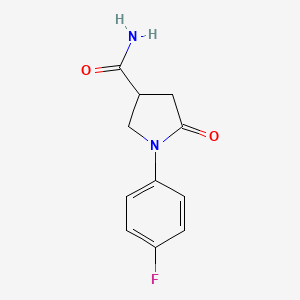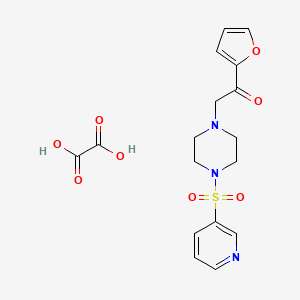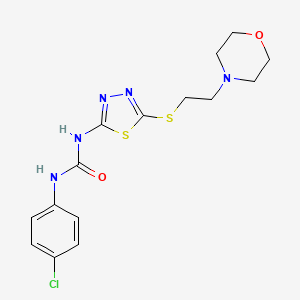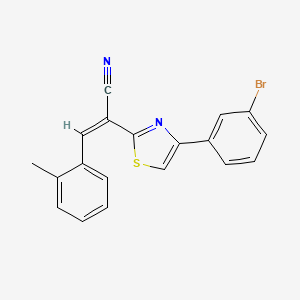![molecular formula C13H12F3N3O2 B2856432 2-{3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}acetic acid CAS No. 926194-97-0](/img/structure/B2856432.png)
2-{3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}acetic acid” is a complex organic compound that contains several functional groups. It includes a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, and a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom . The compound also contains a trifluoromethyl group attached to the pyridine ring .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, trifluoromethylpyridines, which are key structural motifs in this compound, can be synthesized using various methods . One common method involves the use of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) as a chemical intermediate . Additionally, pyrazoles can be synthesized through cyclocondensation with ethyl acetoacetate .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazole ring and a pyridine ring. The pyrazole ring consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The pyridine ring, on the other hand, is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Chemical Reactions Analysis
The chemical reactions involving this compound can be quite complex due to the presence of multiple functional groups. For example, substitutions at the pyrimidine C4-position with methyl or trifluoromethyl can enhance cellular and in vitro activity toward PI3K α and diminish affinity for mTOR .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the pyridine and pyrazole rings. The trifluoromethyl group, for instance, is known for its unique physicochemical properties, which can enhance the biological activities and physical properties of compounds .
Applications De Recherche Scientifique
Catalytic Applications
Copper(II) complexes derived from related pyrazolylacetic acid ligands have shown significant catalytic performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. These complexes offer an efficient approach to these reactions, highlighting the potential of pyrazolylacetic acid derivatives in catalysis (Xie et al., 2014).
Structural and Bioassay Screening
Studies on organotin derivatives of bis(pyrazol-1-yl)acetic acid have provided insights into their structural characterization and bioassay screening. These compounds display certain cytotoxicities for Hela cells in vitro, suggesting potential biomedical research applications (Wen et al., 2005).
Fluorescent Property Evaluation
Research on 1,3,5-triaryl-2-pyrazolines, synthesized using a precursor similar in functionality to the compound , has explored their fluorescent properties. These studies contribute to understanding the photophysical properties of pyrazolyl derivatives, which could be leveraged in developing new fluorescent materials (Hasan et al., 2011).
Synthesis and Characterization of Metal Complexes
The synthesis and characterization of novel mononuclear Mo(IV) and Mo(III) complexes containing bis(3,5-dimethylpyrazol-1-yl)acetate anion as a ligand illustrate the versatility of pyrazolylacetic acid derivatives in forming coordination compounds. These complexes have implications for materials science and catalysis (Kitanovski et al., 2011).
Antimicrobial Potential
Exploration of the antimicrobial potential of pyrazolo[3,4-b]pyridine scaffold bearing benzenesulfonamide and trifluoromethyl moieties has unveiled significant antibacterial and antifungal activities. This research underscores the potential of pyrazolylacetic acid derivatives in developing new antimicrobial agents (Chandak et al., 2013).
Orientations Futures
The future directions for research on this compound could involve exploring its potential applications in various fields. For instance, trifluoromethylpyridine derivatives are used in the agrochemical and pharmaceutical industries, and many novel applications of these compounds are expected to be discovered in the future .
Propriétés
IUPAC Name |
2-[3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-7-10(5-12(20)21)8(2)19(18-7)11-4-3-9(6-17-11)13(14,15)16/h3-4,6H,5H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQOAFUQAGXDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NC=C(C=C2)C(F)(F)F)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2856349.png)
![3-phenyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2856350.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2856351.png)



![N-[(1-cyclobutyl-1H-pyrazol-4-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide](/img/structure/B2856357.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2856359.png)


![5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2856366.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2856368.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2856371.png)
